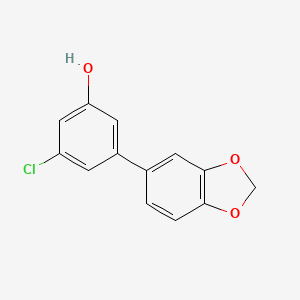
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, also known as 3-chloro-4-methoxy-2-methylphenol, is an organic compound with a molecular formula of C8H9ClO2. It is a white crystalline solid with a melting point of 86-88°C and a boiling point of 230-232°C. 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, has been widely studied for its various applications in organic chemistry. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used in the synthesis of dyes and pigments, catalysts, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is not fully understood. However, it is believed that the reaction of 4-methoxy-2-methylphenol with chlorine is a nucleophilic substitution reaction. The chlorine atom acts as a nucleophile and attacks the electrophilic carbon atom of the 4-methoxy-2-methylphenol molecule. The chlorine atom is then replaced by the chlorine atom, resulting in the formation of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, has not been tested for its biochemical or physiological effects. Therefore, the effects of this compound on the human body are not known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, in lab experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and has a low toxicity. However, this compound can be sensitive to light and air and should be stored in a cool, dark place.
Orientations Futures
Future research should focus on the biochemical and physiological effects of 3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, as well as its potential applications in the pharmaceutical and other industries. Additionally, research should be conducted to further understand the mechanism of action of this compound and to explore ways to improve its synthesis and stability. Finally, research should be conducted to explore the potential of this compound in the development of new drugs and other organic compounds.
Méthodes De Synthèse
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol, 95%, is synthesized by the reaction of 4-methoxy-2-methylphenol with chlorine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is very exothermic and is usually conducted at a temperature of -50°C to -60°C. The reaction is complete after about 2 hours and the product is isolated by filtration.
Propriétés
IUPAC Name |
3-chloro-5-(4-methoxy-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-5-13(17-2)3-4-14(9)10-6-11(15)8-12(16)7-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQBUVWYZSVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685967 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methoxy-2-methylphenyl)phenol | |
CAS RN |
1261920-23-3 |
Source


|
| Record name | 5-Chloro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














